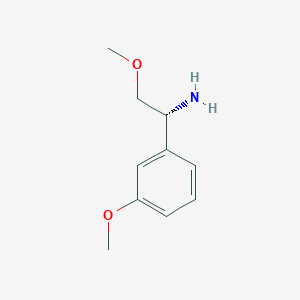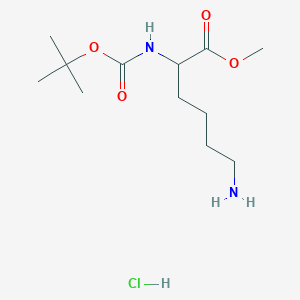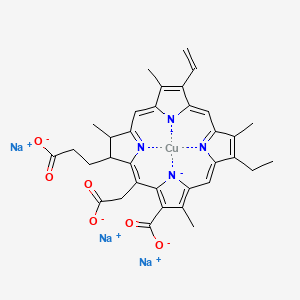
(R)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine is a chiral amine compound with significant importance in various fields, including pharmaceuticals and organic synthesis. This compound is known for its enantiomeric purity and is often used as an intermediate in the synthesis of various active pharmaceutical ingredients.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine can be achieved through transaminase-mediated chiral selective synthesis. This involves the transamination of 1-(3-methylphenyl)ethan-1-one using transaminases like ATA-025. The reaction conditions typically include the use of dimethylsulfoxide as a co-solvent, enzyme loading, substrate loading, temperature, and pH optimization. For instance, optimal conditions might be 10% enzyme loading, 50 g/L substrate loading, 45°C, and pH 8.0 .
Industrial Production Methods
Industrial production of ®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine often involves similar enzymatic processes but on a larger scale. The process parameters are optimized to achieve maximum conversion and yield. The use of biocatalysts in such processes ensures high enantiomeric purity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include ketones, secondary amines, and substituted derivatives, which can be further utilized in various synthetic applications .
Aplicaciones Científicas De Investigación
®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a chiral building block.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing various biochemical pathways. For example, it may act as an agonist or antagonist in neurotransmitter pathways, affecting neurological functions .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine: The enantiomer of the compound, with different biological activity.
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different functional properties.
Uniqueness
®-2-Methoxy-1-(3-methoxyphenyl)ethan-1-amine is unique due to its high enantiomeric purity and specific chiral properties, making it valuable in enantioselective synthesis and pharmaceutical applications. Its ability to selectively interact with molecular targets sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C10H15NO2 |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
(1R)-2-methoxy-1-(3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO2/c1-12-7-10(11)8-4-3-5-9(6-8)13-2/h3-6,10H,7,11H2,1-2H3/t10-/m0/s1 |
Clave InChI |
HNSSQJYZMYXKDY-JTQLQIEISA-N |
SMILES isomérico |
COC[C@@H](C1=CC(=CC=C1)OC)N |
SMILES canónico |
COCC(C1=CC(=CC=C1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
![(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13657800.png)



